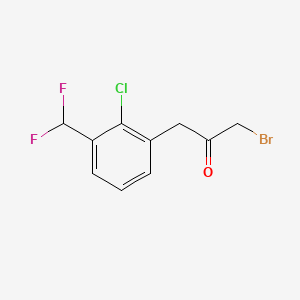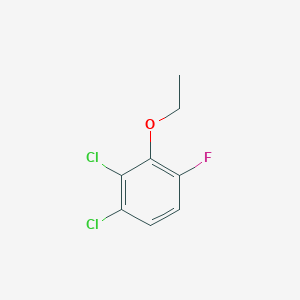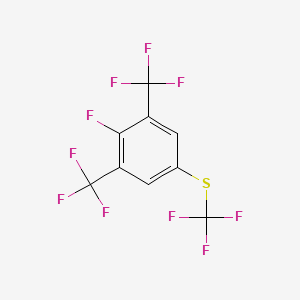![molecular formula C18H22Cl2N2O4 B14043226 (2S,2'S)-3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-aminopropanoic acid) 2hcl](/img/structure/B14043226.png)
(2S,2'S)-3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-aminopropanoic acid) 2hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,2’S)-3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-aminopropanoic acid) 2hcl is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its biphenyl structure, which is linked to two aminopropanoic acid moieties. The presence of two hydrochloride (HCl) groups further enhances its chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’S)-3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-aminopropanoic acid) 2hcl typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Attachment of Aminopropanoic Acid Moieties: The biphenyl core is then functionalized with aminopropanoic acid groups through a series of amide bond formations. This step often requires the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Hydrochloride Addition: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
In an industrial setting, the production of (2S,2’S)-3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-aminopropanoic acid) 2hcl follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can improve the efficiency and yield of the process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminopropanoic acid moieties, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the biphenyl core into a more saturated structure, although this is less common.
Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups onto the biphenyl core.
科学的研究の応用
(2S,2’S)-3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-aminopropanoic acid) 2hcl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can act as a ligand in biochemical assays, helping to study protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s unique structure makes it useful in the development of advanced materials and catalysts.
作用機序
The mechanism of action of (2S,2’S)-3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-aminopropanoic acid) 2hcl involves its interaction with specific molecular targets. The biphenyl core can intercalate with aromatic residues in proteins, while the aminopropanoic acid moieties can form hydrogen bonds with amino acid side chains. This dual interaction can modulate the activity of target proteins and pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
(2S)-2-aminopropanoic acid: A simpler analog with a single aminopropanoic acid moiety.
(S)-3-([1,1’-Biphenyl]-4-yl)-2-aminopropanoic acid: A related compound with a similar biphenyl core but different functional groups.
Uniqueness
The unique combination of the biphenyl core and two aminopropanoic acid moieties in (2S,2’S)-3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-aminopropanoic acid) 2hcl provides enhanced stability, solubility, and potential for diverse interactions with biological targets, setting it apart from similar compounds.
特性
分子式 |
C18H22Cl2N2O4 |
|---|---|
分子量 |
401.3 g/mol |
IUPAC名 |
(2S)-2-amino-3-[4-[4-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid;dihydrochloride |
InChI |
InChI=1S/C18H20N2O4.2ClH/c19-15(17(21)22)9-11-1-5-13(6-2-11)14-7-3-12(4-8-14)10-16(20)18(23)24;;/h1-8,15-16H,9-10,19-20H2,(H,21,22)(H,23,24);2*1H/t15-,16-;;/m0../s1 |
InChIキー |
NTZPWBXKXVZICZ-SXBSVMRRSA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)C2=CC=C(C=C2)C[C@@H](C(=O)O)N.Cl.Cl |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C2=CC=C(C=C2)CC(C(=O)O)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(Tert-butyl) 8-ethyl (7S,8S)-1-oxaspiro[4.5]decane-7,8-dicarboxylate](/img/structure/B14043153.png)
![ethyl (2E)-3-[2-amino-5-(benzylsulfanyl)phenyl]prop-2-enoate](/img/structure/B14043154.png)
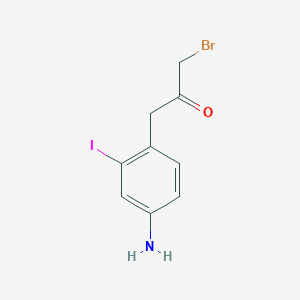
![Methyl 3-(acetoxymethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzoate](/img/structure/B14043172.png)
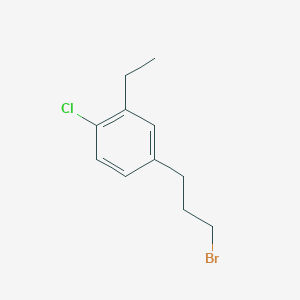
![6-bromo-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide](/img/structure/B14043185.png)

![5,5-Difluoro-1,2,3,4,4A,6,7,7A-octahydrocyclopenta[C]pyridine hcl](/img/structure/B14043200.png)
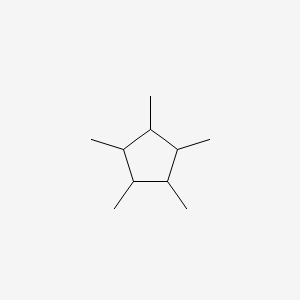
![(S)-1-(2-(1-methyl-1H-benzo[d]imidazol-2-ylthio)acetyl)pyrrolidine-2-carboxylic acid](/img/structure/B14043212.png)
